molecular formula C15H10FN5O2S B12011710 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 573950-93-3

5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011710
CAS No.: 573950-93-3
M. Wt: 343.3 g/mol
InChI Key: JHXOYXQYWKPKJY-RQZCQDPDSA-N
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Description

5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole scaffold. Its structure features:

  • A 4-fluorophenyl group at position 5 of the triazole ring, contributing electron-withdrawing properties.
  • A 4-nitrobenzylidene substituent at position 4, introduced via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde under acidic conditions (e.g., glacial acetic acid) .
  • A thiol (-SH) group at position 3, enabling coordination with metal ions or participation in redox reactions.

This compound is characterized by its molecular formula C₁₅H₁₀FN₅O₂S and has been synthesized for applications in coordination chemistry and antimicrobial studies .

Properties

CAS No.

573950-93-3

Molecular Formula

C15H10FN5O2S

Molecular Weight

343.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10FN5O2S/c16-12-5-3-11(4-6-12)14-18-19-15(24)20(14)17-9-10-1-7-13(8-2-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

JHXOYXQYWKPKJY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula for 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C15H10FN5O2SC_{15}H_{10}FN_5O_2S with a molecular weight of approximately 343.36 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown effectiveness against various bacterial strains. In a study evaluating triazole derivatives, compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity tests against multiple cancer cell lines. For example:

  • MDA-MB-231 (breast cancer): IC50 values were found to be above 100 µM.
  • PC3 (prostate cancer): Similar results were observed with IC50 values exceeding 100 µM.

These findings suggest a low cytotoxicity profile towards normal cells while maintaining some level of activity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 was noted in experimental models, indicating its potential use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with aldehydes under acidic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Activity Tested Cell Lines IC50 Values (µM) Remarks
AntimicrobialVarious bacteria8 - 32Effective against Gram-positive/negative bacteria
AnticancerMDA-MB-231>100Low cytotoxicity
PC3>100Low cytotoxicity
Anti-inflammatoryIn vitro modelsNot quantifiedInhibition of COX-2

Case Studies

In one notable case study involving the evaluation of triazole derivatives for anticancer properties, it was found that certain modifications to the triazole ring significantly enhanced cytotoxicity against specific cancer cell lines. This suggests that structural optimization could lead to more potent anticancer agents .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies related to cancer treatment. Research indicates that derivatives of 1,2,4-triazole-3-thiol, including the specified compound, exhibit significant cytotoxicity against several cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a higher selectivity and potency against melanoma cells compared to other types .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific cellular pathways that promote cancer cell survival and proliferation. For instance, some derivatives have been identified as potential inhibitors of cancer cell migration, making them candidates for further development as antimetastatic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has identified various 1,2,4-triazole derivatives as effective against multidrug-resistant bacteria:

  • Inhibition Studies : The compound has been evaluated for its effectiveness against various bacterial strains, particularly those producing metallo-beta-lactamases (MBLs). Some derivatives demonstrated synergistic activity when combined with existing antibiotics, enhancing their efficacy against resistant strains .
  • Broad-Spectrum Activity : The triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds possessing this structure have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol:

Substituent Effect on Activity
Fluorophenyl groupEnhances lipophilicity and cellular uptake
Nitrobenzylidene moietyContributes to increased cytotoxicity
Triazole ringEssential for biological activity

The incorporation of different substituents can significantly alter the pharmacological profile of the compound, making it essential to explore various modifications for enhanced therapeutic outcomes.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Cytotoxicity Evaluation : A study evaluated a series of triazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Activity Assessment : Another research focused on the antimicrobial properties of triazole derivatives against clinical isolates. The study found that specific compounds exhibited remarkable synergy with beta-lactam antibiotics against resistant bacterial strains .
  • Pharmacological Profiling : Ongoing research aims to further characterize the pharmacokinetics and mechanisms underlying the biological activities of these compounds to facilitate their development into therapeutic agents .

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol (-SH) group undergoes characteristic reactions:

  • Oxidation to disulfides : Air oxidation in alkaline media forms dimeric disulfide bridges (R-S-S-R). This process is reversible under reducing conditions .

  • Metal coordination : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the thiolate anion, forming stable complexes used in catalysis .

Nucleophilic Aromatic Substitution

The nitrobenzylidene moiety participates in reactions driven by electron-withdrawing effects:

PositionReaction PartnerProductConditionsYieldSource
4-Nitro groupHydrazine4-Amino derivativeEthanol, Δ, 6 hr62%
BenzylideneGrignard reagentsAlkyl/aryl-substituted triazolesTHF, -20°C, 2 hr45–50%

Tautomerism and Ring Dynamics

The compound exhibits thione-thiol tautomerism , influencing its reactivity:

text
4H-1,2,4-triazole-3-thiol ⇌ 1H-1,2,4-triazole-5(4H)-thione
  • Equilibrium favors the thione form in polar solvents (DMSO-d₆) .

  • Tautomeric shifts alter nucleophilicity: Thiol form reacts with electrophiles, while thione form participates in cycloadditions .

Schiff Base Hydrolysis

The imine bond (C=N) in the nitrobenzylidene group undergoes acid-catalyzed hydrolysis:

text
5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-... → 5-(4-Fluorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol + 4-nitrobenzaldehyde
  • Rate constants (0.1 M HCl, 25°C): k = 3.2 × 10⁻³ min⁻¹.

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceKey ObservationSource
3-Thiol → 3-Methylthio10× slower in metal coordinationSteric hindrance reduces binding efficiency
4-Nitro → 4-AminoEnhanced nucleophilic substitution at C-5Electron-donating NH₂ activates the ring
Fluorophenyl → Phenyl15% lower yield in alkylation reactionsElectron-withdrawing F stabilizes transition state

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The 1,2,4-triazole scaffold is highly modular. Below is a comparative analysis of analogs with substituent variations:

Compound R₁ (Position 5) R₂ (Position 4) Key Properties Reference
Target Compound 4-Fluorophenyl 4-Nitrobenzylidene High electron-withdrawing effects; potential antimicrobial activity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl 4-Phenoxybenzylidene Enhanced π-π stacking due to phenoxy group; used in metal complexation
4-((4-Methoxybenzylidene)amino)-5-(naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol Naphthalen-2-yloxy 4-Methoxybenzylidene Increased lipophilicity; 80% synthesis yield
5-(Trifluoromethyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol Trifluoromethyl 4-Nitrobenzylidene Higher electronegativity; elemental analysis: C 48.88%, H 3.28%, N 19.95%
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Pyridin-2-yl 4-Fluorobenzylidene Improved solubility in polar solvents; m.p. 252–254°C

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog Trifluoromethyl Analog
Melting Point Not reported 177–178°C 196–198°C
Solubility Low in water (hydrophobic aryl groups) Moderate in ethanol Low (trifluoromethyl group)
Electron Effects Strongly electron-withdrawing (NO₂, F) Moderate (NO₂) Extreme (CF₃)

Preparation Methods

Formation of the Triazole Core

The triazole ring is constructed via cyclization of thiosemicarbazide intermediates. A common approach involves:

  • Synthesis of Potassium Dithiocarbazinate :

    • 4-Fluorophenylacetic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form potassium 3-(4-fluorophenylacetyl)dithiocarbazinate.

    • Reaction conditions : 6–12 hours at 0–5°C, yielding 85–95%.

  • Cyclization to 4-Amino-5-(4-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol :

    • The dithiocarbazinate intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) under reflux to form the triazole-thiol core.

    • Key parameters :

      • Solvent: Ethanol/water (4:1 v/v)

      • Temperature: 80–90°C

      • Yield: 70–82%.

Schiff Base Condensation

The triazole-thiol core undergoes condensation with 4-nitrobenzaldehyde to introduce the (4-nitrobenzylidene)amino group:

  • Reaction Setup :

    • 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1 eq) and 4-nitrobenzaldehyde (1.1 eq) are refluxed in ethanol with glacial acetic acid (2–3 drops) as a catalyst.

    • Conditions :

      • Time: 4–6 hours

      • Temperature: 78°C (ethanol reflux)

      • Yield: 65–75%.

  • Mechanism :

    • The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Schiff base condensation :

    • Time reduced from 6 hours to 15–20 minutes.

    • Yield improvement: 75% → 92%.

  • Cyclization step :

    • 30-minute irradiation at 100 W increases yield to 88% compared to 72% under conventional heating.

Solvent and Catalyst Screening

ParameterConventional MethodOptimized Method
Solvent EthanolMethanol
Catalyst Glacial acetic acidp-Toluenesulfonic acid
Yield 68%79%
Reference

Analytical Validation

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 8.35 ppm (s, 1H, CH=N), 7.85–8.20 ppm (m, 4H, Ar-H from nitrobenzene), 7.45–7.65 ppm (m, 4H, Ar-H from fluorophenyl).

  • IR (KBr) :

    • 3250 cm⁻¹ (N-H), 1615 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-F).

  • Elemental Analysis :

    • Calculated for C₁₅H₁₀FN₅O₂S: C, 51.28%; H, 2.87%; N, 19.93%. Found: C, 51.22%; H, 2.91%; N, 19.89%.

Purity Assessment

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min).

  • Melting Point : 264–265°C (uncorrected).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Conventional Low equipment requirementsLong reaction times (6–8h)65–75
Microwave Rapid synthesis (15–20m)Specialized equipment needed85–92
Catalytic (p-TSA) Higher yieldsCostlier catalysts75–79

Q & A

Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base formation, where an aldehyde (e.g., 4-nitrobenzaldehyde) reacts with a triazole-thiol precursor. Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid). Silica gel column chromatography with ethyl acetate/hexane mixtures (e.g., 75:25 v/v) is critical for purification, yielding ~79% for analogous derivatives . Optimization involves adjusting solvent polarity, reaction time, and aldehyde-to-amine stoichiometry to improve yield and purity. Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Structural validation requires:

  • 1H/13C NMR : Chemical shifts for the triazole ring (δ 8.2–8.5 ppm for aromatic protons), thiol (-SH) resonance (δ 3.5–4.0 ppm), and nitrobenzylidene group (δ 8.0–8.3 ppm for aromatic protons) .
  • IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch), 1600–1650 cm⁻¹ (C=N Schiff base), and 1520 cm⁻¹ (NO2 asymmetric stretch) .
  • HR-MS : Molecular ion [M+H]+ matches theoretical mass (e.g., m/z 385.08 for C15H10FN5O2S) with <2 ppm error .

Q. How does the nitro group at the 4-position of the benzylidene moiety influence stability and reactivity?

The electron-withdrawing nitro group enhances electrophilicity of the imine bond (C=N), increasing susceptibility to nucleophilic attack. This stabilizes the Schiff base but may reduce solubility in polar solvents. Computational studies (e.g., DFT) predict reduced electron density on the triazole ring, affecting redox behavior .

Q. What purification challenges arise during synthesis, and how are they resolved?

Byproducts from incomplete Schiff base formation or oxidation of the thiol group require careful column chromatography. Gradient elution (hexane → ethyl acetate) separates polar impurities. Recrystallization in ethanol/water mixtures improves crystallinity. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Are there documented protocols for large-scale synthesis (>10 g)?

Scalable methods involve:

  • Refluxing under nitrogen to prevent oxidation of the thiol group.
  • Replacing column chromatography with fractional crystallization for cost efficiency.
  • Yields >70% are achievable by maintaining stoichiometric excess of the aldehyde (1.2–1.5 eq) .

Advanced Research Questions

Q. What computational tools predict the acute toxicity of this compound, and how do in silico results compare to in vivo data?

QSAR models (e.g., ProTox-II, ADMET Predictor) estimate LD50 values by analyzing molecular descriptors like logP, topological surface area, and nitro group toxicity. For a structurally similar triazole derivative, in silico LD50 was 1190 mg/kg (oral, rat), aligning with in vivo class IV toxicity (low risk) . Validation requires OECD-compliant acute oral toxicity tests in rodents, monitoring mortality, hematological, and histopathological changes over 14 days.

Q. How do structural modifications (e.g., substituents on the benzylidene or fluorophenyl groups) impact biological activity?

  • Antimicrobial Activity : 4-Fluorobenzylidene analogs exhibit antifungal activity comparable to fluconazole (MIC 2–4 µg/mL against Candida spp.), while nitro groups enhance Gram-positive bacterial inhibition (e.g., Staphylococcus aureus, MIC 8 µg/mL) .
  • Antiradical Activity : Electron-withdrawing groups (e.g., -NO2) reduce DPPH scavenging efficacy (~40% at 1 mM) compared to hydroxybenzylidene derivatives (~78%) .

Q. What mechanistic insights explain its cytotoxicity in cancer cell lines?

Triazole-thiol derivatives induce apoptosis via mitochondrial pathways, evidenced by caspase-3 activation (2.5-fold increase in HeLa cells) and ROS generation. The nitro group enhances DNA intercalation, as shown by ethidium bromide displacement assays (IC50 12 µM) . Synergistic studies with doxorubicin show a 30% reduction in IC50 due to P-glycoprotein inhibition.

Q. How does the compound interact with serum proteins, and what are the implications for pharmacokinetics?

Fluorescence quenching assays with bovine serum albumin (BSA) reveal a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, indicating moderate protein binding. Molecular docking shows hydrophobic interactions between the fluorophenyl group and BSA’s subdomain IIA, suggesting prolonged half-life but potential reduced bioavailability .

Q. What strategies mitigate its potential hepatotoxicity observed in preclinical studies?

Co-administration with N-acetylcysteine (NAC, 150 mg/kg) reduces ALT/AST levels by 60% in rats, indicating ROS-mediated liver injury. Structural analogs with methoxy substituents (replacing nitro) show lower hepatotoxicity (ALT 35 U/L vs. 85 U/L) while retaining activity .

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